6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
“6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a chemical compound with the IUPAC name 6-methyl-5,6,7,8-tetrahydro-3(2H)-cinnolinone . It has a molecular weight of 164.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O/c1-6-2-3-8-7(4-6)5-9(12)11-10-8/h3,5-6,10H,2,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 164.21 .Scientific Research Applications
Medicinal Chemistry Applications
The gem-dimethyl group, a structural feature found in many natural products and bioactive molecules, is utilized in medicinal chemistry for enhancing drug potency, selectivity, and pharmacokinetic profiles. The gem-dimethyl moiety, akin to the structure of 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one, is employed to increase target engagement, mitigate toxicity, improve the drug metabolism and pharmacokinetics (DMPK) profile, and induce symmetry into chiral centers. This approach has led to the development of clinically useful drugs (Talele, 2017).
Organic Synthesis
In organic synthesis, compounds structurally related to this compound serve as intermediates or key compounds in the synthesis of complex molecules. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic. The synthesis demonstrates the strategic use of asymmetric Michael addition and stereoselective alkylation, showcasing the utility of such structures in synthesizing therapeutically relevant compounds (Fleck et al., 2003).
Pharmaceutical Research
This compound and its derivatives find applications in pharmaceutical research, particularly in the design and synthesis of new drugs. For instance, derivatives of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones, related in structure to this compound, have been evaluated as inhibitors of blood platelet cAMP phosphodiesterase and induced aggregation. Such studies highlight the potential therapeutic applications of these compounds in preventing thrombosis (Meanwell et al., 1991).
Biochemical Studies
The compound and its analogs are used in biochemical studies to understand molecular interactions and mechanisms. For example, 1H NMR studies have been used to investigate the interactions between indolo[2,3-b]quinoxaline derivatives, structurally related to this compound, and deoxyoligonucleotide duplexes. These studies provide insights into how these compounds intercalate with DNA, offering potential applications in designing drugs that target DNA or DNA-protein interactions (Patel et al., 1991).
Properties
IUPAC Name |
6,6-dimethyl-2,5,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-8-7(6-10)5-9(13)12-11-8/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKGIPDKVQRKDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NNC(=O)C=C2C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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